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Compound of Interest

Compound Name: Methyl 2-hydroxy-5-nitrobenzoate

Cat. No.: B045954 Get Quote

A detailed guide for researchers and drug development professionals on the distinct

spectroscopic signatures of Methyl 2-hydroxy-5-nitrobenzoate and its structural isomers,

Methyl 2-hydroxy-3-nitrobenzoate and Methyl 2-hydroxy-4-nitrobenzoate. This document

provides a comparative analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data,

supported by experimental protocols.

The differentiation of isomeric structures is a critical step in chemical synthesis and drug

development. This guide focuses on the spectroscopic characterization of three isomers of

nitrated methyl salicylate: Methyl 2-hydroxy-5-nitrobenzoate, Methyl 2-hydroxy-3-

nitrobenzoate, and Methyl 2-hydroxy-4-nitrobenzoate. Understanding their unique spectral

fingerprints is essential for unambiguous identification and quality control.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three isomers. The

distinct substitution patterns on the benzene ring give rise to noticeable differences in their

respective spectra, particularly in the NMR chemical shifts and coupling patterns of the

aromatic protons.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

Methyl 2-hydroxy-5-

nitrobenzoate

Aromatic Protons: ~8.8 (d),

~8.3 (dd), ~7.2 (d); -OCH₃:

~4.0 (s); -OH: (broad s)

Data not readily available in

searched literature.

Methyl 2-hydroxy-3-

nitrobenzoate

Aromatic Protons: ~8.2 (dd),

~8.0 (dd), ~7.1 (t); -OCH₃: ~4.0

(s); -OH: (broad s)

Data not readily available in

searched literature.

Methyl 2-hydroxy-4-

nitrobenzoate

Aromatic Protons: ~8.0 (d),

~7.8 (dd), ~7.6 (d); -OCH₃:

~3.9 (s); -OH: (broad s)

Data not readily available in

searched literature.

Note: Specific coupling constants (J values) were not consistently reported in the available

literature. The chemical shifts are approximate and can vary based on the solvent and

experimental conditions.

Table 2: IR, UV-Vis, and Mass Spectrometry Data
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Compound
Key IR Absorptions
(cm⁻¹)

UV-Vis λmax (nm)
Mass Spectrometry
(m/z)

Methyl 2-hydroxy-5-

nitrobenzoate

-OH (broad), C=O

(ester), NO₂

(asymm/symm

stretch), C-O,

Aromatic C-H

Data not readily

available

[M]+ at 197, [M+H]+ at

198.03970, [M+Na]+

at 220.02164[1]

Methyl 2-hydroxy-3-

nitrobenzoate

-OH (broad), C=O

(ester), NO₂

(asymm/symm

stretch), C-O,

Aromatic C-H

Data not readily

available

Molecular Ion [M]+ at

197, Fragments at

166, 165[2]

Methyl 2-hydroxy-4-

nitrobenzoate

-OH (broad), C=O

(ester), NO₂

(asymm/symm

stretch), C-O,

Aromatic C-H

Data not readily

available

Data not readily

available

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. These should be adapted based on the specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. Due to the lower

natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer

acquisition time are generally required compared to ¹H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and correcting the baseline. Chemical shifts are referenced to an internal

standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid

sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid

sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction to remove atmospheric contributions

(e.g., CO₂, H₂O) and obtain the infrared spectrum of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance

reading within the linear range of the instrument (typically between 0.1 and 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. A

blank containing only the solvent should be used as a reference.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and

thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a

common technique. Alternatively, direct infusion or Liquid Chromatography-Mass

Spectrometry (LC-MS) can be used.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a

soft ionization technique often used with LC-MS, which typically yields the protonated

molecule [M+H]⁺ or other adducts.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the

compound and to study its fragmentation pattern, which can provide structural information.

Visualization of Isomeric Relationships and
Analytical Workflow
The following diagram illustrates the relationship between the three isomers and the

spectroscopic techniques employed for their analysis.

Isomers of Methyl 2-hydroxy-nitrobenzoate

Spectroscopic Techniques

Data Analysis
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Methyl 2-hydroxy-
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis and comparison of methyl 2-hydroxy-

nitrobenzoate isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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